molecular formula C21H20BrN3O6 B5204488 (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5204488
M. Wt: 490.3 g/mol
InChI Key: REYGLOGLJLMHRC-LFIBNONCSA-N
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Description

The compound (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a brominated furan ring, a morpholine moiety, and a diazinane-2,4,6-trione core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the bromination of a furan derivative, followed by the introduction of the morpholine group through nucleophilic substitution. The final step involves the formation of the diazinane-2,4,6-trione core via a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a brominated furan ring, a morpholine moiety, and a diazinane-2,4,6-trione core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O6/c1-2-30-14-5-3-4-13(10-14)25-19(27)16(18(26)23-21(25)28)11-15-12-17(22)20(31-15)24-6-8-29-9-7-24/h3-5,10-12H,2,6-9H2,1H3,(H,23,26,28)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYGLOGLJLMHRC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(O3)N4CCOCC4)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(O3)N4CCOCC4)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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